Gepirone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83928-76-1 | |
| Record name | Gepirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Spirocyclic Ring-Opening Methodology
Nucleophilic Ring-Opening of 8-(Pyrimidin-2-yl)-5,8-Diazaspirodecan-5-Ium Bromide
The most industrially scalable method, disclosed in WO2020148621A1, leverages the spirocyclic intermediate 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (Compound 11). This precursor undergoes nucleophilic attack by nitrogen-containing reagents to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine (Compound 5), which is subsequently condensed with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione (Compound 6) to form gepirone.
Reaction Conditions and Optimization
- Solvent System : Xylene (2–50 volumes) serves as the apolar aprotic solvent, facilitating high-temperature reactions (80–145°C) without decomposition.
- Base Selection : Potassium tert-butoxide (0.8–6 equivalents) or cesium carbonate (2 equivalents) enables deprotonation, enhancing nucleophilicity.
- Nucleophiles : Di-tert-butyl iminodicarboxylate (1.0–2.75 equivalents) or 2,2,2-trifluoroacetamide (1.2 equivalents) selectively opens the spirocyclic ring, avoiding by-products.
A representative synthesis involves suspending 10.0 g of Compound 11 in xylene (150 mL) with cesium carbonate (21.78 g, 0.0668 mol) at 130°C for 1 hour, followed by di-tert-butyl iminodicarboxylate (12.7 g, 0.0584 mol). Acid-base work-up with HCl and NaOH yields Compound 5 in 99% purity.
Advantages Over Prior Art
This method eliminates costly coupling agents (e.g., HATU) and hazardous reductants (e.g., LiAlH4), reducing by-product formation and enabling single-step isolation. Comparative studies in WO2020148621A1 demonstrate a 40% cost reduction relative to earlier routes.
Potassium 3,3-Dimethylglutarimide-Mediated Synthesis
EP0680961A1 details an alternative large-scale process using potassium 3,3-dimethylglutarimide (1.0 kg, 5.58 mol) and butyl acetate (6.54 L) under reflux. The reaction achieves near-quantitative conversion of Compound 11 to this compound precursors, though yield data remain unspecified.
Phthalimide Intermediate-Based Synthesis
Classical N-Bromobutyl Phthalimide Route
The seminal route, reported in J. Med. Chem. (1988), involves:
- Alkylation : Reacting N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine (3) in the presence of potassium carbonate to form 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione (4).
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding Compound 5.
- Condensation : Compound 5 reacts with Compound 6 under reflux in toluene (12 hours) to furnish this compound.
Limitations
化学反应分析
吉吡隆会发生各种化学反应,包括:
氧化: 吉吡隆可以被氧化生成其主要代谢物,如 3’-OH-吉吡隆.
还原: 由于其结构稳定,吉吡隆的还原反应不太常见。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应形成的主要产物通常是羟基化衍生物 .
科学研究应用
Detailed Study Findings
| Study No. | Primary Endpoint | Active Control | Gepirone Dose Range (mg/day) | Results |
|---|---|---|---|---|
| FK-GBE-007 | HAM-D-17 | None | 20-80 | Positive |
| FK-GBE-008 | HAM-D-17 | None | 20-80 | Negative |
| 134001 | HAM-D-17 | None | 20-80 | Positive |
| 134004 | HAM-D-25 | Fluoxetine | 20-80 | Failed |
| 28709 | Relapse Prevention | None | 20-80 | Mixed Results |
The table above summarizes the outcomes of selected clinical trials evaluating the efficacy of this compound ER in treating MDD. The results indicate variability in response rates, with some studies showing significant benefits while others did not meet efficacy endpoints .
Long-Term Efficacy and Safety
This compound's long-term efficacy was also assessed through extension studies. These studies indicated that patients who initially responded to treatment maintained their improvement over extended periods, although some reported adverse effects such as dizziness and nausea .
Case Studies and Real-World Applications
Several case studies have documented the use of this compound in clinical practice:
- Case Study A : A patient with treatment-resistant depression exhibited significant improvement after switching to this compound from another antidepressant that had failed to produce adequate results.
- Case Study B : In a cohort of elderly patients diagnosed with MDD, this compound was well-tolerated and resulted in marked reductions in depressive symptoms over a 12-week period.
These case studies underscore the potential utility of this compound as an alternative treatment option for patients who do not respond to traditional antidepressants.
作用机制
吉吡隆的抗抑郁作用主要归因于其对中枢神经系统中血清素活性的调节。 吉吡隆在 5-羟色胺 5-HT1A 受体处起部分激动剂作用,这有助于调节情绪和焦虑 . 此外,其活性代谢物 1-(2-嘧啶基)哌嗪起 α2-肾上腺素受体拮抗剂作用,进一步促进了其治疗作用 .
相似化合物的比较
Pharmacokinetics and Metabolism
- Absorption : Gepirone ER exhibits increased bioavailability when taken with food, with a 37% rise in AUC (area under the curve) compared to fasting conditions .
- Metabolites: Primary metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP), a noradrenergic modulator, and 3′-hydroxy-gepirone (3′-OH-gepirone), a 5-HT1A agonist. Both retain pharmacological activity .
- Tolerability : Common adverse effects include dizziness, nausea, and headache, though this compound ER demonstrates fewer sexual dysfunction risks compared to SSRIs .
Comparison with Similar Compounds
Pharmacodynamic Profiles
Table 1: Receptor Affinity and Mechanism of Action
- This compound vs. Buspirone/Ipsapirone : this compound and ipsapirone show stronger 5-HT1A agonism and dose-dependent anxiolytic effects in rodent models, whereas buspirone exhibits weaker efficacy and broader dopaminergic activity .
- This compound vs. SSRIs : Unlike SSRIs, this compound avoids sexual dysfunction due to its 5-HT1A selectivity and lack of direct SERT inhibition .
Behavioral and Clinical Efficacy
Table 2: Preclinical and Clinical Outcomes
- Anxiety Models : Benzodiazepines produce robust increases in punished responses (4–6× baseline), whereas this compound and buspirone show milder effects (1.5–2×) .
- Antidepressant Trials : In a double-blind study, this compound ER reduced HAM-D-17 scores by 36% over 6 weeks, comparable to imipramine but with better tolerability .
生物活性
Gepirone is an azapirone compound primarily recognized for its role as a selective agonist of the 5-HT1A serotonin receptor. This pharmacological profile positions this compound as a potential therapeutic agent for various psychiatric disorders, particularly major depressive disorder (MDD) and anxiety.
This compound's antidepressant effects are attributed to its interaction with serotonergic pathways in the central nervous system (CNS). It selectively binds to both pre- and post-synaptic 5-HT1A receptors, demonstrating varying affinities:
- This compound : Ki = 38 nM
- 3’-OH-gepirone : Ki = 58 nM
- 1-PP (major metabolite) : Ki = 42 nM (α2 receptors)
This selective agonism enhances serotonergic transmission, which is crucial in alleviating symptoms of depression and anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : Bioavailability ranges from 14% to 17%, with peak plasma concentrations achieved within 6 hours post-dose.
- Distribution : The volume of distribution is approximately 94.5 L, indicating extensive tissue distribution.
- Metabolism : this compound undergoes extensive hepatic metabolism primarily via CYP3A4, resulting in active metabolites such as 1-PP and 3’-OH-gepirone, which are present in higher concentrations than the parent compound .
- Elimination : Approximately 81% of administered radioactivity is excreted in urine, with a half-life that supports once-daily dosing regimens .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy and safety of this compound, particularly its extended-release formulation (this compound ER). Notable findings include:
-
Major Depressive Disorder (MDD) :
- A double-blind, placebo-controlled study involving adult outpatients demonstrated significant reductions in depression symptoms measured by the Hamilton Rating Scale for Depression (HAM-D). By week 4, this compound ER showed superior efficacy compared to placebo (p = .004), with continued improvements noted through weeks 6 and 8 .
- Common adverse effects included dizziness (45% vs. 10% in placebo), nausea (36% vs. 13%), and headache (24% vs. 16%) during initial dosing phases .
- Comparison with SSRIs :
Summary of Clinical Findings
| Study Type | Population | Duration | Key Findings |
|---|---|---|---|
| Double-Blind Trial | Adults with MDD | 8 weeks | Significant reduction in HAM-D scores; well tolerated |
| Extended Release Study | Adults with MDD | Variable | Efficacy confirmed; common side effects include dizziness and nausea |
| Comparative Efficacy | MDD patients | Various | Superior efficacy over SSRIs without sexual side effects |
常见问题
Q. What experimental methodologies are critical for evaluating gepirone’s receptor selectivity and mechanism of action?
this compound’s 5-HT1A receptor agonism and 5-HT2A antagonism are confirmed via in vitro receptor binding assays and functional selectivity studies. Comparative analyses with buspirone (a structural analog) highlight this compound’s reduced D2 receptor activity and higher 5-HT1A affinity . Methodologically, radioligand displacement assays and in vivo microdialysis in rodent models are used to quantify receptor occupancy and serotonin/dopamine release dynamics. For clinical validation, positron emission tomography (PET) imaging with 5-HT1A-specific tracers (e.g., [¹¹C]WAY-100635) can confirm target engagement in humans .
Q. How should researchers design randomized controlled trials (RCTs) to assess this compound’s antidepressant efficacy?
Key considerations include:
- Patient stratification : Focus on subpopulations (e.g., anxious depression) to reduce clinical heterogeneity .
- Outcome measures : Use validated scales like the Hamilton Depression Rating Scale (HAM-D-17) with predefined response thresholds (e.g., ≥50% score reduction) .
- Dose flexibility : Implement flexible-dose regimens (e.g., 18.2–72.6 mg/day) to account for individual metabolic variability .
- Placebo response mitigation : Include a 1–2 week single-blind placebo lead-in phase to exclude high placebo responders .
Q. What pharmacokinetic factors influence this compound dosing in preclinical and clinical studies?
this compound’s oral bioavailability (14–17%) and food interactions require standardized administration protocols. Crossover studies demonstrate a 37% increase in bioavailability when taken with food, necessitating consistent meal timing in trials . Hepatic CYP3A4 metabolism mandates dose adjustments in patients with hepatic impairment or co-administered CYP3A4 inhibitors (e.g., ketoconazole). Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to correlate plasma concentrations with receptor occupancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s clinical trial outcomes?
Post-hoc analyses of failed trials often reveal methodological flaws, such as inadequate powering for subgroup effects or unaccounted placebo response variability. For this compound, re-evaluating data from the 2004 MGH trial showed significant efficacy in anxious depression (HAM-D-17 reduction: this compound 9.04 vs. placebo 6.75; p<0.05), suggesting subpopulation-specific effects . Bayesian hierarchical models can integrate heterogeneous trial data to identify latent efficacy signals obscured by population-wide analyses .
Q. What experimental models elucidate this compound’s dual serotonergic and dopaminergic effects on behavior?
Rodent feeding studies reveal this compound’s dose-dependent hyperphagia via 5-HT1A-mediated inhibition of dorsal raphe nucleus (DRN) serotonergic neurons and indirect dopaminergic activation. Depleting 5-HT with parachlorophenylalanine (PCPA) abolishes this compound-induced feeding, while haloperidol (a D2 antagonist) attenuates it, confirming dual mechanisms . Optogenetic silencing of DRN 5-HT neurons in transgenic mice can isolate this compound’s presynaptic vs. postsynaptic 5-HT1A effects .
Q. What statistical approaches are optimal for analyzing this compound’s efficacy in treatment-resistant depression (TRD)?
Adaptive trial designs (e.g., sequential parallel comparison design) minimize placebo effects in TRD cohorts. Mixed-effects models with repeated measures (MMRM) account for missing data in longitudinal studies. For this compound, meta-analyses of pooled RCTs (e.g., n=1,639 adults) identified a modest effect size (Cohen’s d=0.35) vs. placebo, but stratification by baseline anxiety scores improved predictive validity .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses to test robustness of findings across trial sites or demographic subgroups. For this compound, FDA rejections (2002–2015) were partly due to inconsistent results in pediatric vs. adult populations, highlighting the need for age-stratified PK/PD models .
- Neurochemical Assays : Combine microdialysis (for real-time neurotransmitter monitoring) with quantitative PCR (qPCR) to assess 5-HT1A receptor mRNA expression in target brain regions .
- Ethical Frameworks : Adhere to FDA pregnancy registries (e.g., National Pregnancy Registry for Antidepressants) when studying this compound in perinatal populations due to risks of neonatal complications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
